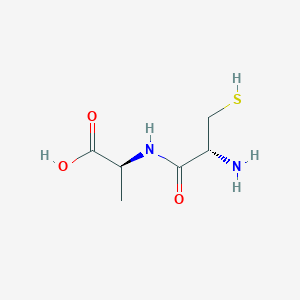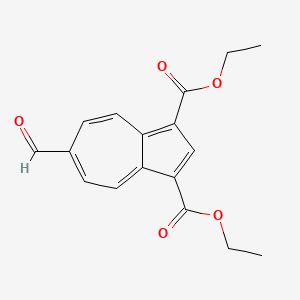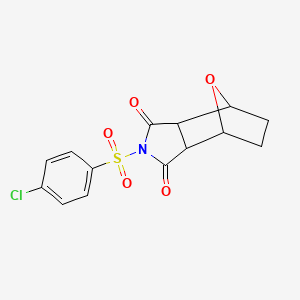![molecular formula C14H16BrNS B14439486 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide CAS No. 77148-92-6](/img/structure/B14439486.png)
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion, a methyl group, and a sulfanyl group attached to a 2-methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves the reaction of 2-methylbenzyl mercaptan with 1-methylpyridinium bromide under specific conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature or slightly elevated temperatures for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Amines or thiols, acetonitrile or dichloromethane as solvent, room temperature to slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyridinium derivatives.
Substitution: Pyridinium derivatives with substituted nucleophiles.
科学研究应用
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds and pyridinium derivatives.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules and its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions.
作用机制
The mechanism of action of 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with molecular targets through its pyridinium ion and sulfanyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the pyridinium ion can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 1-Methyl-2-{[(2-chlorophenyl)methyl]sulfanyl}pyridin-1-ium bromide
- 1-Methyl-2-{[(2-methoxyphenyl)methyl]sulfanyl}pyridin-1-ium bromide
- 1-Methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide
Uniqueness
1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to the presence of the 2-methylphenyl moiety, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in scientific research.
属性
CAS 编号 |
77148-92-6 |
|---|---|
分子式 |
C14H16BrNS |
分子量 |
310.25 g/mol |
IUPAC 名称 |
1-methyl-2-[(2-methylphenyl)methylsulfanyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-12-7-3-4-8-13(12)11-16-14-9-5-6-10-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
HFWLQUCXFUTKHN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=CC=C1CSC2=CC=CC=[N+]2C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



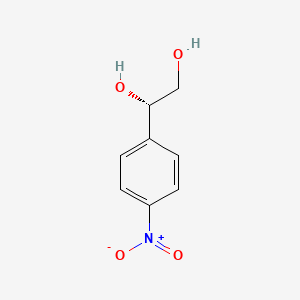
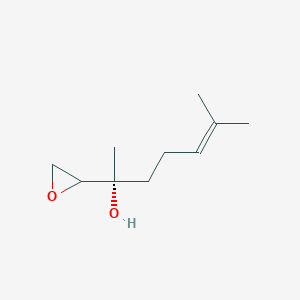
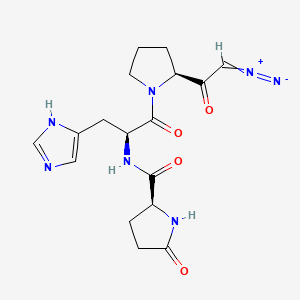
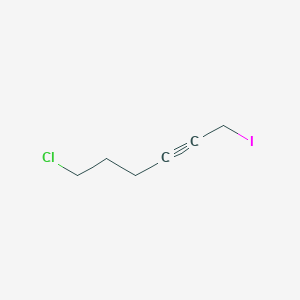
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)


